Serratenediol Serratenediol
Brand Name: Vulcanchem
CAS No.: 2239-24-9
VCID: VC0015192
InChI: InChI=1S/C30H50O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h8,20-25,31-32H,9-18H2,1-7H3/t20-,21-,22-,23-,24-,25-,28-,29+,30-/m0/s1
SMILES: CC1(C2CCC3(CC4=CCC5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C
Molecular Formula: C30H50O2
Molecular Weight: 442.7 g/mol

Serratenediol

CAS No.: 2239-24-9

VCID: VC0015192

Molecular Formula: C30H50O2

Molecular Weight: 442.7 g/mol

* For research use only. Not for human or veterinary use.

Serratenediol - 2239-24-9

Description

Serratenediol, also known as Cathaya D, is a triterpenoid isolated from Pinus banksiana Lamb . Triterpenoids are a class of chemical compounds found in plants, and Serratenediol has a molecular weight of 442.72 with the formula C30H50O2 . Serratenediol is associated with various applications, including anti-infection, immunology/inflammation, apoptosis, and cell cycle/DNA damage . It also has roles in other areas such as autophagy, epigenetics, and neuronal signaling .

This compound interacts with numerous biological pathways and targets, such as GPCR/G Protein, MAPK/ERK Pathway, PI3K/Akt/mTOR, and Protein Tyrosine Kinase/RTK . It is also relevant in研究领域s like antibody-drug conjugates, PROTAC, stem cell/Wnt, and Vitamin D related/Nuclear Receptor . Serratenediol demonstrates activity against a range of infectious agents, including bacteria, viruses (such as CMV, Dengue virus, EBV, HBV, HIV, and Influenza Virus), and fungi .

While specific details on similar chemical compounds are not available in the search results, it's worth noting that Serratenediol diacetate is a related compound . Research on Serratenediol and its derivatives may uncover additional therapeutic applications .

CAS No. 2239-24-9
Product Name Serratenediol
Molecular Formula C30H50O2
Molecular Weight 442.7 g/mol
IUPAC Name (3S,6R,8S,11R,12S,15S,16R,19S,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol
Standard InChI InChI=1S/C30H50O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h8,20-25,31-32H,9-18H2,1-7H3/t20-,21-,22-,23-,24-,25-,28-,29+,30-/m0/s1
Standard InChIKey FMUNNDDBCLRMSL-PIGMOXAFSA-N
SMILES CC1(C2CCC3(CC4=CCC5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C
Canonical SMILES CC1(C2CCC3(CC4=CCC5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C
Appearance Powder
Synonyms serrat-14-ene-3 beta,21 alpha-diol
serrat-14-ene-3,21-diol
PubChem Compound 164947
Last Modified Sep 14 2023

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